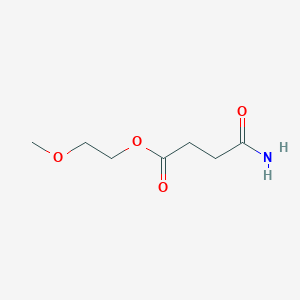

Pegorgotein

Description

Structure

3D Structure

Properties

CAS No. |

155773-57-2 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-methoxyethyl 4-amino-4-oxobutanoate |

InChI |

InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |

InChI Key |

VJDVWBDSMDTODO-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)CCC(=O)N |

Canonical SMILES |

COCCOC(=O)CCC(=O)N |

Other CAS No. |

155773-57-2 |

Synonyms |

PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |

Origin of Product |

United States |

Foundational & Exploratory

Biochemical properties of polyethylene glycol-conjugated superoxide dismutase

Abstract

Superoxide dismutase (SOD), a critical enzyme in the cellular defense against oxidative stress, has long been investigated for its therapeutic potential. However, its clinical utility is often hampered by a short plasma half-life, immunogenicity, and rapid renal clearance. The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has emerged as a leading strategy to overcome these limitations. This technical guide provides an in-depth analysis of the biochemical properties of PEG-conjugated superoxide dismutase (PEG-SOD). We will explore the impact of PEGylation on the enzyme's kinetic parameters, stability, and pharmacokinetic profile. Detailed experimental protocols for the characterization of PEG-SOD are provided, along with a discussion of the key signaling pathways influenced by its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PEG-SOD as a therapeutic agent.

Introduction: The Rationale for PEGylating Superoxide Dismutase

Superoxide dismutases (SODs) are a class of metalloenzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This reaction is a cornerstone of the antioxidant defense system, protecting cells from the damaging effects of reactive oxygen species (ROS). Despite its therapeutic promise in conditions associated with oxidative stress, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases, the native SOD enzyme faces significant hurdles in clinical applications.[1]

The primary challenges associated with the administration of native SOD include:

-

Short Plasma Half-Life: Native SOD is rapidly cleared from circulation, primarily through the kidneys, resulting in a very short plasma half-life of 5-10 minutes.[2] This necessitates frequent, high-dose administrations to maintain therapeutic concentrations.

-

Immunogenicity: As a protein, particularly if from a non-human source (e.g., bovine SOD), it can elicit an immune response, leading to the production of neutralizing antibodies and reducing its efficacy over time.[2]

-

Limited Bioavailability: The rapid clearance and potential for degradation limit the enzyme's ability to reach and act at the target tissues effectively.

PEGylation, the process of covalently attaching PEG chains to the surface of the SOD molecule, addresses these limitations by:

-

Increasing Hydrodynamic Size: The attached PEG chains increase the effective size of the SOD molecule, reducing its renal clearance and significantly extending its plasma half-life.[3]

-

Masking Epitopes: The PEG chains can shield the immunogenic epitopes on the protein surface, thereby reducing its recognition by the immune system and decreasing its immunogenicity.[2]

-

Enhancing Stability: PEGylation can protect the enzyme from proteolytic degradation, leading to improved stability in biological fluids.[4]

This guide will delve into the specific biochemical alterations imparted by PEGylation and provide the necessary tools for researchers to characterize these enhanced properties.

Comparative Biochemical Properties: Native SOD vs. PEG-SOD

The conjugation of PEG to SOD significantly alters its biochemical and pharmacokinetic properties. The extent of these changes is dependent on factors such as the molecular weight of the PEG used and the degree of PEGylation.

Enzymatic Activity and Kinetics

While PEGylation is designed to improve the in vivo performance of SOD, it can sometimes lead to a partial reduction in its in vitro enzymatic activity. This is often attributed to steric hindrance by the PEG chains, which may impede the access of the superoxide substrate to the enzyme's active site.[] However, this reduction in specific activity is often more than compensated for by the vastly improved pharmacokinetic profile.[6]

| Parameter | Native Bovine Cu/Zn-SOD | PEG-SOD (5 kDa PEG) | PEG-SOD (20 kDa PEG) |

| Specific Activity | ~3,000 U/mg | Retention of ~51% activity | Retention of activity can vary |

| Kinetic Rate Constant (k) | High | Halved compared to native SOD | Lower than native SOD |

| Plasma Half-life | 5-10 minutes | Significantly increased (>30 hours) | Further increased compared to 5kDa PEG-SOD |

Note: The specific values can vary depending on the source of the enzyme, the specific PEGylation chemistry used, and the experimental conditions. The data presented is a representative summary from available literature.

Pharmacokinetics and Stability

The most profound impact of PEGylation on SOD is the dramatic extension of its plasma half-life. This is a direct result of the increased hydrodynamic radius of the PEG-SOD conjugate, which slows its renal filtration.[3]

| Parameter | Native SOD | PEG-SOD (>30h half-life reported) |

| Plasma Half-life | 5-10 minutes | > 30 hours[7] |

| Immunogenicity | Can be immunogenic | Significantly reduced[2] |

| Thermal Stability | Prone to denaturation | Increased[4] |

| Proteolytic Resistance | Susceptible to proteases | Increased[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize PEG-SOD.

Superoxide Dismutase Activity Assay (Xanthine/Xanthine Oxidase Method)

This assay measures SOD activity by its ability to inhibit the reduction of a detector molecule by superoxide radicals generated by the xanthine/xanthine oxidase system.

Materials:

-

Xanthine solution

-

Xanthine Oxidase solution

-

Detector molecule solution (e.g., WST-1 or Cytochrome c)

-

SOD standard solution

-

Sample containing PEG-SOD

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve: Serially dilute the SOD standard to create a range of known concentrations.

-

Prepare samples: Dilute the native SOD and PEG-SOD samples to fall within the range of the standard curve.

-

Set up the reaction plate:

-

Add assay buffer to all wells.

-

Add the SOD standards and samples to their respective wells.

-

Add the detector molecule solution to all wells.

-

Add the xanthine solution to all wells.

-

-

Initiate the reaction: Add the xanthine oxidase solution to all wells except the blank.

-

Incubate: Incubate the plate at the recommended temperature for a specific time (e.g., 20-30 minutes).

-

Measure absorbance: Read the absorbance at the appropriate wavelength for the chosen detector molecule (e.g., 450 nm for WST-1).

-

Calculate SOD activity: The percentage of inhibition of the detector molecule's reduction is proportional to the SOD activity. Calculate the activity of the samples by comparing their inhibition to the standard curve.

Protein Concentration Determination (Bicinchoninic Acid - BCA Assay)

The BCA assay is a colorimetric method used to determine the total protein concentration in a sample. It is generally compatible with PEGylated proteins.

Materials:

-

BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)

-

BCA Reagent B (containing copper (II) sulfate)

-

Bovine Serum Albumin (BSA) standard solution

-

Sample containing PEG-SOD

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the BCA working reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

-

Prepare a standard curve: Serially dilute the BSA standard to create a range of known protein concentrations.

-

Prepare samples: Dilute the PEG-SOD samples as needed.

-

Set up the reaction plate:

-

Add the standards and samples to their respective wells.

-

Add the BCA working reagent to all wells.

-

-

Incubate: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

-

Measure absorbance: Read the absorbance at 562 nm.

-

Calculate protein concentration: Create a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the PEG-SOD samples.[8][9]

Immunogenicity Assessment (Enzyme-Linked Immunosorbent Assay - ELISA for Anti-PEG Antibodies)

This ELISA protocol is designed to detect and quantify antibodies specific to the PEG moiety in serum or plasma samples.

Materials:

-

PEG-coated microplate (e.g., coated with PEG-BSA)

-

Serum or plasma samples

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Anti-species IgG or IgM-HRP conjugate (secondary antibody)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Block the plate: Add blocking buffer to each well of the PEG-coated plate and incubate to prevent non-specific binding.

-

Wash the plate: Wash the plate several times with washing buffer.

-

Add samples: Add diluted serum or plasma samples to the wells and incubate.

-

Wash the plate: Repeat the washing step.

-

Add secondary antibody: Add the HRP-conjugated secondary antibody to each well and incubate.

-

Wash the plate: Repeat the washing step.

-

Add substrate: Add the TMB substrate solution to each well and incubate in the dark.

-

Stop the reaction: Add the stop solution to each well.

-

Measure absorbance: Read the absorbance at 450 nm. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of PEG-SOD requires knowledge of the cellular signaling pathways it influences. Furthermore, a structured experimental workflow is essential for its characterization.

SOD in Cellular Signaling

SOD plays a crucial role in modulating signaling pathways that are sensitive to reactive oxygen species. By converting superoxide to hydrogen peroxide, SOD influences the cellular redox state, which in turn affects various downstream signaling cascades.

References

- 1. Polyethylene glycol-superoxide dismutase, a conjugate in search of exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]

- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability Profiles and Therapeutic Effect of Cu/Zn Superoxide Dismutase Chemically Coupled to O-Quaternary Chitosan Derivatives against Dextran Sodium Sulfate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The beneficial effects of polyethylene glycol-superoxide dismutase on ovarian tissue culture and transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

In-Vivo Pharmacokinetics and Biodistribution of Pegorgotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and biodistribution of pegorgotein, a polyethylene glycol-conjugated form of superoxide dismutase (PEG-SOD). This compound is investigated for its therapeutic potential as a long-acting antioxidant enzyme, leveraging the benefits of PEGylation to enhance its circulatory half-life and reduce immunogenicity. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key biological and procedural pathways to support further research and development in this area.

Pharmacokinetic Profile of this compound and Related Molecules

The PEGylation of superoxide dismutase (SOD) significantly alters its pharmacokinetic profile, leading to a prolonged plasma residence time compared to the native enzyme. While comprehensive pharmacokinetic data for a single entity uniformly defined as "this compound" is not available across multiple studies, the following tables summarize key parameters from studies on PEG-conjugated SOD and related molecules in various animal models. This compiled data provides valuable insights into the expected in-vivo behavior of this compound.

Table 1: Pharmacokinetic Parameters of PEG-SOD and Related Formulations in Rats

| Formulation | Dose | T½ (Half-life) | AUC (Area Under the Curve) | CL (Clearance) | Vss (Volume of Distribution at Steady State) | Species | Reference |

| SOD solution | - | 0.25 h | 12.48 µg·h/mL | - | - | Rat | [1] |

| Common SOD liposome | - | 0.34 h | 24.66 µg·h/mL | - | - | Rat | [1] |

| SOD liposome with DSPE-PEG2000 | - | 0.66 h | 41.16 µg·h/mL | - | - | Rat | [1] |

| 40 kDa PEG | IV infusion | - | - | 0.079 mL/min/kg | 0.19 L/kg | Rat |

Note: The data for SOD formulations provides a comparative context for the effect of PEGylation on half-life and exposure. Data for 40 kDa PEG offers insight into the behavior of the PEG moiety.

Table 2: Pharmacokinetic Parameters of Modified SOD in Other Species

| Formulation | Dose | T½ (Terminal Half-life) | CL (Clearance) | Species | Reference |

| PC-SOD (Lecithin-conjugated SOD) | 20, 40, 80 mg (IV) | 1.54 days | 2.54 mL/min | Human | |

| 40 kDa PEG | IV infusion | - | 0.037 mL/min/kg | Cynomolgus Monkey |

Note: While not this compound, PC-SOD provides human pharmacokinetic data for a modified, long-acting SOD. The data for 40 kDa PEG in monkeys offers additional non-rodent data for the PEG component.

Biodistribution of this compound and PEGylated Moieties

Following intravenous administration, this compound is expected to distribute throughout the body, with accumulation in highly perfused organs. The PEGylation is designed to reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation time. Quantitative biodistribution data for this compound is sparse in publicly available literature. However, studies on other PEGylated nanoparticles provide a representative biodistribution profile.

Table 3: Representative Biodistribution of PEGylated Nanoparticles in Mice

| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | 15.2 ± 2.5 | 8.7 ± 1.8 | 3.1 ± 0.9 |

| Liver | 10.5 ± 1.9 | 12.8 ± 2.1 | 15.6 ± 2.8 |

| Spleen | 8.2 ± 1.5 | 10.1 ± 1.7 | 11.9 ± 2.2 |

| Kidney | 5.1 ± 1.1 | 4.3 ± 0.9 | 2.5 ± 0.7 |

| Lung | 3.8 ± 0.8 | 2.9 ± 0.6 | 1.5 ± 0.4 |

| Heart | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.2 |

| Brain | 0.2 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.04 |

%ID/g = percentage of injected dose per gram of tissue. Data is representative and compiled from studies on various PEGylated nanoparticles.

Studies on PEG-SOD liposomes in rats have shown that PEGylation can decrease the concentration of SOD in the liver and spleen compared to non-PEGylated liposomes, while potentially increasing brain uptake.[1]

Experimental Protocols

This section details standardized protocols for key experiments in the in-vivo evaluation of this compound's pharmacokinetics and biodistribution.

Animal Models and Administration

-

Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies. BALB/c or C57BL/6 mice are frequently used for biodistribution studies.

-

Administration Route: For pharmacokinetic and biodistribution profiling, intravenous (IV) administration is standard. This is typically performed via the tail vein in mice or rats. For some therapeutic applications, intraperitoneal or subcutaneous injections may be relevant.[2]

-

Dosing: this compound is typically dosed in Units of SOD activity per kilogram of body weight (U/kg). Doses used in preclinical studies have ranged from 5,000 to 25,000 U/kg.[3][4]

Pharmacokinetic Study Protocol

-

Animal Preparation: Cannulate the jugular vein for serial blood sampling and the femoral or tail vein for drug administration. Allow animals to recover post-surgery.

-

Drug Administration: Administer a single IV bolus of this compound at the desired dose.

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (see Section 3.4).

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).

Biodistribution Study Protocol

-

Radiolabeling (Optional but Recommended): For quantitative biodistribution, this compound can be radiolabeled with an isotope such as Iodine-125 (¹²⁵I) or Technetium-99m (⁹⁹mTc).

-

Drug Administration: Administer a single IV dose of labeled or unlabeled this compound to a cohort of animals.

-

Tissue Harvesting: At specified time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals. Perfuse the circulatory system with saline to remove blood from the organs.

-

Organ Collection: Carefully dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, muscle, fat).

-

Sample Preparation:

-

Rinse tissues in cold phosphate-buffered saline (PBS).

-

Blot dry and weigh each tissue sample.

-

Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Sample Analysis:

-

If radiolabeled, measure the radioactivity in each tissue sample using a gamma counter.

-

If unlabeled, measure the SOD activity or quantify this compound concentration using an appropriate analytical method (see Section 3.4).

-

-

Data Expression: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Analytical Methods for Quantification

-

SOD Activity Assay (Indirect Quantification): The most common method to assess the presence of active this compound is by measuring its enzymatic activity. The xanthine/xanthine oxidase system coupled with the reduction of nitroblue tetrazolium (NBT) is a widely used colorimetric assay. SOD in the sample competes with NBT for superoxide radicals, thus inhibiting the formation of formazan blue. The degree of inhibition is proportional to the SOD activity.

-

Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be developed using antibodies specific to SOD to quantify the total amount of this compound protein, regardless of its enzymatic activity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific LC-MS/MS method can be developed to quantify this compound or its components in biological matrices. This is particularly useful for distinguishing the intact conjugate from free PEG or degraded protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of superoxide dismutase and a typical experimental workflow for a biodistribution study.

References

- 1. [Pharmacokinetics and distribution of superoxide dismutase liposomes in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beneficial effects of polyethylene glycol-superoxide dismutase on ovarian tissue culture and transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyethylene glycol-conjugated superoxide dismutase protects rats against oxygen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyethylene glycol-superoxide dismutase inhibits lipid peroxidation in hepatic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Activity of PEG-SOD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that play a vital role in protecting cells from the damaging effects of reactive oxygen species (ROS). They catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). However, the therapeutic application of native SOD is often limited by its short plasma half-life and potential immunogenicity. To overcome these limitations, SOD has been conjugated to polyethylene glycol (PEG), a process known as PEGylation. This modification enhances the enzyme's stability, prolongs its circulation time, and reduces its immunogenicity, making PEG-SOD a promising therapeutic agent for conditions associated with oxidative stress.[1][2][3][4] This technical guide provides an in-depth analysis of the enzymatic activity of PEG-SOD, including quantitative data, detailed experimental protocols, and an examination of its role in cellular signaling pathways.

Data Presentation: Quantitative Analysis of PEG-SOD Enzymatic Activity

The enzymatic activity of SOD is a measure of its ability to catalyze the dismutation of the superoxide radical. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of a superoxide-mediated reaction by 50%.[5] PEGylation can influence the enzymatic activity of SOD. While some degree of activity loss can occur depending on the PEG size and the extent of modification, studies have shown that PEG-SOD can retain a significant portion, often 90-100%, of the native enzyme's activity, particularly when using high molecular weight PEGs with a low degree of protein modification.[2][6]

Below is a table summarizing the quantitative data on the enzymatic activity of native SOD versus PEG-SOD from various studies.

| Enzyme | Molecular Weight of PEG (Da) | Degree of PEGylation | Kinetic Parameter | Value | Fold Change vs. Native SOD | Reference |

| Native Bovine Cu,Zn-SOD | N/A | N/A | Rate Constant (k) | ~4.5 x 10⁹ M⁻¹s⁻¹ | N/A | [7] |

| PEG-Bovine Cu,Zn-SOD | Not Specified | Not Specified | Rate Constant (k) | ~3 x 10⁸ M⁻¹s⁻¹ | ~15-fold decrease | [7] |

| Native Bovine Cu,Zn-SOD | N/A | N/A | Specific Activity | Not Specified | N/A | [6] |

| PEG-Bovine Cu,Zn-SOD | 41,000 - 72,000 | 1-4 strands/dimer | Retained Activity | 90-100% | 0.9 - 1.0 | [6] |

| PEG-Bovine Cu,Zn-SOD | 5,000 | 7-16 strands/dimer | Retained Activity | Lower than high MW PEG-SOD | < 0.9 | [6] |

Experimental Protocols

The enzymatic activity of SOD and PEG-SOD is commonly determined using indirect spectrophotometric assays. These assays rely on a system that generates superoxide radicals and a detector molecule that changes its absorbance upon reaction with these radicals. The presence of SOD or PEG-SOD will inhibit this change in absorbance in a concentration-dependent manner. Two of the most widely used methods are the Nitroblue Tetrazolium (NBT) assay and the Cytochrome c assay.

Nitroblue Tetrazolium (NBT) Assay

This method is based on the ability of SOD to inhibit the reduction of NBT by superoxide radicals.[8][9][10][11][12]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to produce superoxide radicals. These radicals then reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically at 560 nm. SOD competes with NBT for the superoxide radicals, thus inhibiting the color formation. The degree of inhibition is proportional to the SOD activity.[9]

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 7.8

-

10 mM EDTA

-

1.5 mM Nitroblue Tetrazolium (NBT) solution

-

10 mM Xanthine solution

-

Xanthine Oxidase solution (concentration to be optimized to give a rate of NBT reduction of 0.025 absorbance units per minute)

-

Sample containing SOD or PEG-SOD

-

Reaction terminator (e.g., 6 M Copper Chloride) (optional)

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, EDTA, NBT, and xanthine in a cuvette or microplate well.

-

Add the sample containing SOD or PEG-SOD to the reaction mixture.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 20 minutes).[1]

-

Stop the reaction (optional) by adding a reaction terminator.

-

Measure the absorbance at 560 nm.

-

A blank reaction without the sample (containing only buffer) and a control reaction without xanthine oxidase should be included.

-

The percentage of inhibition of NBT reduction is calculated, and the SOD activity is determined by comparing it to a standard curve of known SOD concentrations.[1]

Sample Preparation:

-

Serum/Plasma: Collect blood and centrifuge to separate serum or plasma. Samples may need to be diluted (e.g., 1:5) in assay buffer.[1]

-

Erythrocytes: After plasma separation, lyse the red blood cells with cold deionized water and centrifuge to remove cell debris. The resulting lysate should be diluted significantly (e.g., 1:100) in assay buffer.[1][13]

-

Tissue Homogenates: Homogenize tissue in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4 containing 0.5% Triton X-100 and protease inhibitors) and centrifuge to obtain the supernatant.[14]

-

Cell Lysates: Lyse cells using a suitable lysis buffer and centrifuge to remove cellular debris.[14][15]

Cytochrome c Assay

This assay measures the inhibition of the reduction of cytochrome c by superoxide radicals.[5][16][17]

Principle: Similar to the NBT assay, a superoxide generating system (e.g., xanthine/xanthine oxidase) is used. The superoxide radicals reduce ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), leading to an increase in absorbance at 550 nm. SOD competes for the superoxide radicals, thereby inhibiting the reduction of cytochrome c.[5]

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 7.8

-

1 mM EDTA

-

10 mM Cytochrome c solution

-

10 mM Xanthine solution

-

Xanthine Oxidase solution (concentration to be optimized to give a rate of cytochrome c reduction of 0.025 absorbance units per minute)

-

Sample containing SOD or PEG-SOD

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, EDTA, cytochrome c, and xanthine in a cuvette.

-

Add the sample containing SOD or PEG-SOD.

-

Equilibrate the mixture to 25°C.[5]

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the increase in absorbance at 550 nm for a set period (e.g., 5 minutes) using a spectrophotometer with temperature control.[5]

-

The rate of cytochrome c reduction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated, and the SOD activity is determined from a standard curve. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.[5][14][18]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway: PEG-SOD and the IGF-1 Receptor Pathway

Oxidative stress, often mediated by reactive oxygen species (ROS) such as the superoxide radical, can impair cellular signaling pathways. One such pathway is the Insulin-like Growth Factor-1 (IGF-1) receptor pathway, which is crucial for cell growth, survival, and differentiation. Oxidized low-density lipoprotein (ox-LDL) is a known inducer of ROS and has been shown to downregulate the expression of the IGF-1 receptor (IGF-1R), thereby promoting cellular dysfunction and apoptosis.[19][20][21] PEG-SOD, by virtue of its potent superoxide scavenging activity, can protect cells from the detrimental effects of ox-LDL-induced oxidative stress and prevent the downregulation of IGF-1R.[19][20]

The diagram below illustrates the proposed mechanism by which PEG-SOD modulates the IGF-1R signaling pathway in the face of oxidative stress.

Caption: PEG-SOD protects the IGF-1R signaling pathway from oxidative stress.

Experimental Workflow: SOD Activity Assay

The following diagram outlines the general workflow for determining SOD activity using a spectrophotometric assay.

Caption: General workflow for a spectrophotometric SOD activity assay.

Conclusion

PEG-SOD represents a significant advancement in the therapeutic application of superoxide dismutase. By enhancing its pharmacokinetic profile while retaining substantial enzymatic activity, PEG-SOD offers a potent tool for combating oxidative stress in a variety of pathological conditions. The quantitative data and experimental protocols provided in this guide offer researchers and drug development professionals a solid foundation for evaluating and utilizing PEG-SOD in their work. Furthermore, the elucidation of its role in protecting critical cellular signaling pathways, such as the IGF-1R pathway, opens new avenues for understanding its therapeutic mechanisms and exploring novel applications. As research continues, a deeper understanding of the structure-activity relationships of different PEG-SOD conjugates will further refine their design and optimize their clinical efficacy.

References

- 1. arborassays.com [arborassays.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyethylene glycol-superoxide dismutase, a conjugate in search of exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The beneficial effects of polyethylene glycol-superoxide dismutase on ovarian tissue culture and transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Assay of Superoxide Dismutase [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Critical Comparison of the Superoxide Dismutase-Like Activity of Carbon Anti-Oxidant Nanozymes by Direct Superoxide Consumption Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple method for clinical assay of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tiarisbiosciences.com [tiarisbiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Reactive Oxygen Species Mediate Oxidized Low-Density Lipoprotein-Induced Inhibition of Oct-4 Expression and Endothelial Differentiation of Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of Pegorgotein Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegorgotein, a polyethylene glycol (PEG) conjugate of the enzyme superoxide dismutase (SOD), represents a class of biotherapeutics with significant therapeutic potential. The covalent attachment of PEG chains, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to an increased in vivo half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of PEGylation reactions presents a considerable analytical challenge. A thorough structural characterization of this compound conjugates is therefore a critical quality attribute to ensure product consistency, safety, and efficacy.

This in-depth technical guide provides a comprehensive overview of the key analytical methodologies for the structural characterization of this compound conjugates. It details experimental protocols for essential techniques, presents quantitative data in a structured format for easy comparison, and utilizes visualizations to illustrate experimental workflows and logical relationships.

I. Physicochemical Properties and Heterogeneity of this compound Conjugates

The PEGylation of superoxide dismutase results in a heterogeneous mixture of conjugates that can vary in the number of attached PEG chains (degree of PEGylation), the specific sites of attachment on the protein, and the size of the PEG polymer itself. This heterogeneity directly impacts the physicochemical properties of the final product.

Key Quality Attributes of this compound Conjugates:

-

Molecular Weight and Polydispersity: The average molecular weight and the breadth of its distribution (polydispersity index, PDI) are fundamental parameters.

-

Degree of PEGylation: The number of PEG molecules conjugated to each SOD molecule.

-

Structure and Conformation: The secondary and tertiary structure of the protein component should be maintained to preserve biological activity.

-

Purity and Impurities: Presence of unconjugated SOD, free PEG, and other process-related impurities must be quantified.

-

Stability: Propensity for aggregation and degradation under various conditions.

II. Analytical Techniques for Structural Characterization

A multi-faceted analytical approach is required to comprehensively characterize the heterogeneous nature of this compound conjugates. The following sections detail the principles and experimental protocols for the most critical techniques.

A. Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic radius. It is widely used to separate and quantify this compound conjugates from unconjugated SOD, free PEG, and aggregates.

Experimental Protocol: Size-Exclusion Chromatography of this compound Conjugates

-

System Preparation:

-

HPLC System: An HPLC system equipped with a UV detector (280 nm for protein) and a refractive index (RI) detector (for PEG) is required.

-

Column: A silica-based SEC column with a pore size appropriate for the expected molecular weight range of the conjugates (e.g., 300 Å to 1000 Å) should be selected. A common choice is a TSKgel G4000SWxl column (7.8 mm x 300 mm).

-

Mobile Phase: A phosphate-buffered saline (PBS) solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) is typically used to maintain the native protein structure. The mobile phase should be filtered (0.22 µm) and degassed.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

-

-

Sample Preparation:

-

Dissolve the this compound conjugate sample in the mobile phase to a final concentration of 1-5 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the sample (e.g., 20-100 µL).

-

Monitor the elution profile using both UV and RI detectors. Unconjugated SOD will have a strong UV signal and a weak RI signal, while free PEG will have a strong RI signal and no UV signal at 280 nm. This compound conjugates will exhibit signals from both detectors.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different species.

-

Quantify the relative amounts of conjugate, free protein, and free PEG based on the peak areas and response factors.

-

A calibration curve generated with protein standards of known molecular weight can be used to estimate the apparent molecular weight of the eluting species.

-

B. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight of this compound conjugates and for identifying the sites of PEGylation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Experimental Protocol: MALDI-TOF Mass Spectrometry of this compound Conjugates

-

Sample Preparation:

-

Mix the this compound conjugate sample (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and 0.1% trifluoroacetic acid).

-

Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

-

-

Instrumental Analysis:

-

Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

-

Acquire spectra in a mass range appropriate for the expected molecular weights of the conjugates.

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks, with each peak corresponding to a conjugate with a different number of PEG units.

-

The mass difference between adjacent peaks will correspond to the molecular weight of the PEG monomer (44 Da).

-

The overall molecular weight distribution and the degree of PEGylation can be determined from the spectrum.

-

Experimental Protocol: LC-MS/MS for PEGylation Site Analysis

-

Sample Preparation and Digestion:

-

Reduce and alkylate the cysteine residues of the this compound conjugate.

-

Digest the protein into smaller peptides using a specific protease, such as trypsin.

-

-

LC Separation:

-

Separate the resulting peptide mixture using a reversed-phase HPLC column (e.g., C18) coupled to the mass spectrometer.

-

A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid) is used for elution.

-

-

MS and MS/MS Analysis:

-

Acquire full scan MS spectra to identify the masses of the PEGylated and non-PEGylated peptides.

-

Select the precursor ions of interest (PEGylated peptides) for fragmentation using collision-induced dissociation (CID) or other fragmentation techniques (MS/MS).

-

-

Data Analysis:

-

Analyze the fragmentation pattern of the PEGylated peptides to identify the specific amino acid residue to which the PEG chain is attached.

-

Database search algorithms can be used to match the experimental MS/MS spectra to theoretical fragmentation patterns of the protein sequence.

-

C. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a sensitive technique for assessing the secondary and tertiary structure of proteins. It is crucial for confirming that the PEGylation process has not significantly altered the conformation of the superoxide dismutase enzyme, which is essential for its biological activity.

Experimental Protocol: Circular Dichroism Spectroscopy of this compound

-

Sample Preparation:

-

Prepare solutions of both unconjugated SOD and the this compound conjugate in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

-

Instrumental Analysis:

-

Record the CD spectra in the far-UV region (typically 190-260 nm) to analyze the secondary structure (α-helix, β-sheet content).

-

Record the CD spectra in the near-UV region (typically 250-320 nm) to probe the tertiary structure and the environment of aromatic amino acid residues.

-

-

Data Analysis:

-

Process the raw data by subtracting the spectrum of the buffer blank.

-

Convert the data to mean residue ellipticity [θ].

-

Compare the spectra of the this compound conjugate with that of the unconjugated SOD. Significant changes in the spectra would indicate alterations in the protein's secondary or tertiary structure.

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

-

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound (PEG-SOD) conjugates. It is important to note that the specific values will vary depending on the PEG reagent used, the reaction conditions, and the purification process.

Table 1: Molecular Weight and Polydispersity of High Molecular Weight this compound Conjugates

| Parameter | Value | Method | Reference |

| Molecular Weight Range | 200,000 - >1,000,000 Da | SEC-HPLC (Protein Standards) | [1] |

| Average Molecular Weight | ~145,000 Da | SEC-HPLC (PEG Standards) | [1] |

| Polydispersity Index (PDI) | ~1.05 - 1.2 | Mass Spectrometry | [2] |

Table 2: Degree of PEGylation and Activity of this compound Conjugates

| PEG Size (Da) | Number of PEG Strands per SOD Dimer | Retained SOD Activity (%) | Reference |

| 41,000 - 72,000 | 1 - 4 | 90 - 100% | [1] |

| 5,000 | 7 - 16 | < 50% | [1] |

IV. Visualization of Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can greatly aid in understanding the complex process of this compound characterization.

V. Conclusion

The structural characterization of this compound conjugates is a complex but essential undertaking for ensuring the quality, safety, and efficacy of this important class of biotherapeutics. A combination of orthogonal analytical techniques, including size-exclusion chromatography, mass spectrometry, and circular dichroism, is necessary to fully elucidate the heterogeneity and structural integrity of these molecules. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust characterization strategies for this compound and other PEGylated protein products. Adherence to these principles will facilitate the development of well-characterized and consistent biopharmaceuticals.

References

An In-depth Technical Guide to the Half-life Extension of Superoxide Dismutase through PEGylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies employed to extend the in vivo half-life of superoxide dismutase (SOD) through covalent modification with polyethylene glycol (PEG), a process known as PEGylation. The attachment of PEG chains to SOD enhances its therapeutic potential by improving its pharmacokinetic profile, reducing immunogenicity, and increasing its stability. This document details the underlying principles, experimental protocols, and key data associated with the development of long-acting PEG-SOD conjugates.

Introduction to Superoxide Dismutase and the Rationale for PEGylation

Superoxide dismutases (SODs) are a class of metalloenzymes that play a crucial role in the antioxidant defense system of aerobic organisms.[1][2] They catalyze the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress-induced cellular damage.[1][2] This enzymatic activity makes SOD a promising therapeutic agent for a variety of pathologies associated with oxidative stress, including inflammatory conditions, ischemia-reperfusion injury, neurodegenerative diseases, and radiation injury.[2][3][4]

However, the therapeutic application of native SOD is significantly hampered by its short plasma half-life, which is approximately 6 minutes in mice and 25 minutes in humans.[3][4] This rapid clearance necessitates the administration of high and frequent doses to maintain therapeutic concentrations, which can lead to increased risks of immunogenic responses.[3][4]

PEGylation is a widely adopted bioconjugation technique that addresses these limitations.[5][6] The covalent attachment of PEG chains to proteins, such as SOD, increases their hydrodynamic radius, which in turn reduces their renal clearance and shields them from proteolytic degradation.[6][7] This modification leads to a significant extension of the protein's circulating half-life, enhanced in vivo stability, and reduced immunogenicity and antigenicity.[5][8][9]

Quantitative Data on the Effects of PEGylation on Superoxide Dismutase

The following tables summarize the quantitative data from various studies, highlighting the impact of PEGylation on the pharmacokinetic parameters, enzymatic activity, and immunogenicity of SOD.

Table 1: Pharmacokinetic Parameters of Native SOD vs. PEG-SOD

| Molecule | Animal Model/Subject | Half-life | Area Under the Curve (AUC) | Reference |

| Native SOD | Rats | 0.25 hours | 12.48 µg·h/mL | [10] |

| PEG-SOD (in liposomes) | Rats | 0.66 hours | 41.16 µg·h/mL | [10] |

| Native SOD | Mice | ~6 minutes | Not Reported | [3][4] |

| Native SOD | Humans | ~25 minutes | Not Reported | [3][4] |

| PEG-SOD | Not Specified | >30 hours | Not Reported | [11] |

| PC-SOD (lecithin-linked) | Humans | 1.54 days | Not Reported | [12] |

Table 2: Enzymatic Activity of PEG-SOD Conjugates

| PEG Molecular Weight | Number of PEG Strands per SOD Dimer | Retained SOD Activity | Reference |

| 41,000 - 72,000 Da | 1 - 4 | 90 - 100% | [3][4] |

| 5,000 Da | 3 | ~90% | [3] |

| 5,000 Da | 7 - 18 | 50 - 60% | [3] |

Table 3: Immunogenicity of Native SOD vs. PEG-SOD

| Molecule | Animal Model | Antibody Titer Reduction (Compared to Native SOD) | Reference |

| PEG-SOD | Mice | 99.93 - 99.97% | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of PEG-SOD.

The following is a general protocol for the PEGylation of SOD using an N-hydroxysuccinimide (NHS)-activated PEG derivative, which targets primary amine groups (lysine residues) on the protein surface.

Materials:

-

Bovine Cu/Zn SOD

-

Methoxy-PEG-succinimidyl succinate (mPEG-SS) or other activated PEG

-

Sodium phosphate buffer (e.g., 2 mM, pH 7.5)

-

Sodium chloride

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Anion-exchange chromatography column (e.g., Q-Sepharose)

-

Stirred reaction vessel

Procedure:

-

Protein Preparation: Dissolve bovine Cu/Zn SOD in a suitable buffer (e.g., 2 mM sodium phosphate buffer, pH 7.5).

-

PEG Activation (if necessary): If starting with a non-activated PEG, it must first be activated. For example, succinylated PEG can be activated with NHS and dicyclohexylcarbodiimide (DCC).

-

Conjugation Reaction:

-

Add the activated PEG to the SOD solution in the reaction vessel. The molar ratio of PEG to SOD can be varied to control the extent of PEGylation (e.g., 4:1 to 16:1 for high molecular weight PEGs).[3]

-

Allow the reaction to proceed with gentle stirring at a controlled temperature (e.g., 25°C for 2 hours).[3]

-

-

Purification of PEG-SOD:

-

Dialysis: Dialyze the reaction mixture against a low ionic strength buffer (e.g., 2 mM sodium phosphate, pH 7.5) to remove unreacted PEG and other small molecules.

-

Ion-Exchange Chromatography: Load the dialyzed solution onto an anion-exchange column equilibrated with the same low ionic strength buffer. Elute the PEG-SOD conjugates using a salt gradient (e.g., 0 to 0.1 M NaCl in the phosphate buffer).[3] Native SOD and PEG-SOD species with different numbers of attached PEG chains will elute at different salt concentrations.[3][13]

-

Fraction Analysis: Collect fractions and analyze for protein content and SOD activity.

-

-

Characterization: Pool the desired fractions, dialyze against a suitable storage buffer (e.g., 0.9% NaCl), and characterize the final product for the degree of PEGylation, enzyme activity, and purity.

This protocol is based on the inhibition of the reduction of a tetrazolium salt by superoxide anions generated by the xanthine/xanthine oxidase system.[14][15][16]

Materials:

-

Xanthine solution

-

Xanthine Oxidase (XO) solution

-

Tetrazolium salt solution (e.g., WST-1)

-

SOD standard solution

-

PEG-SOD sample

-

Assay buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of xanthine, XO, and WST-1 in the assay buffer according to the manufacturer's instructions.

-

Standard Curve: Prepare a series of dilutions of the SOD standard to generate a standard curve.

-

Sample Preparation: Dilute the PEG-SOD sample to a concentration that falls within the range of the standard curve.

-

Assay Reaction:

-

To each well of the 96-well plate, add the SOD standard or PEG-SOD sample.

-

Add the WST-1 working solution to all wells.

-

Initiate the reaction by adding the xanthine and xanthine oxidase solutions.

-

-

Incubation and Measurement:

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Calculate the percent inhibition for each sample and determine the SOD activity by comparing to the standard curve.

This protocol outlines a general procedure for assessing the pharmacokinetic profile of PEG-SOD in a rodent model.

Materials:

-

Sprague-Dawley rats

-

PEG-SOD conjugate

-

Native SOD (for comparison)

-

Saline solution

-

Anesthetic

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

SOD activity assay kit or ELISA kit for SOD quantification

Procedure:

-

Animal Dosing:

-

Divide the rats into groups.

-

Administer a single intravenous injection of PEG-SOD, native SOD, or saline (control) at a specified dose (e.g., 5000 units/kg).[18]

-

-

Blood Sampling:

-

At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) after administration, collect blood samples from the animals.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Quantification of SOD:

-

Measure the concentration or activity of SOD in the plasma samples using a suitable method, such as an SOD activity assay or an ELISA.

-

-

Pharmacokinetic Parameter Calculation:

-

Plot the plasma concentration-time data.

-

Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Visualizations

The following diagrams illustrate key processes and relationships in the PEGylation and function of superoxide dismutase.

Caption: Covalent attachment of activated PEG to superoxide dismutase.

References

- 1. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunogenicity of polyethylene glycol-modified superoxide dismutase and catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyethylene glycol-superoxide dismutase, a conjugate in search of exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics and distribution of superoxide dismutase liposomes in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The beneficial effects of polyethylene glycol-superoxide dismutase on ovarian tissue culture and transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and effects of a long-acting preparation of superoxide dismutase (PC-SOD) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]

- 17. arborassays.com [arborassays.com]

- 18. Polyethylene glycol-superoxide dismutase inhibits lipid peroxidation in hepatic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of a PEGylated Protein: A Technical Guide to the Putative Uptake Mechanisms of Pegorgotein

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cellular Entry for Large Biotherapeutics

Pegorgotein, a covalent conjugate of polyethylene glycol (PEG) and recombinant human copper/zinc superoxide dismutase, is designed to function primarily in the extracellular space as a scavenger of superoxide radicals. However, understanding its potential interactions with and entry into cells is crucial for a comprehensive pharmacological profile. The cellular uptake of large biomolecules is a complex process, fundamentally reliant on endocytosis, the mechanism by which cells internalize macromolecules and particles.[1]

PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to enhance the therapeutic properties of proteins. It can increase hydrodynamic size, prolong circulation half-life, and reduce immunogenicity.[2][3] While PEGylation is often employed to reduce non-specific cellular uptake, particularly by phagocytic cells of the mononuclear phagocyte system, it does not completely abrogate cellular entry.[4][5] The cellular uptake of PEGylated proteins is believed to occur primarily through pinocytosis, a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes.[2]

This technical guide will explore the probable endocytic pathways for a large, PEGylated protein like this compound, detail the experimental methodologies to investigate these pathways, and provide a framework for understanding the intracellular fate of such molecules.

Putative Cellular Uptake Pathways for this compound

The internalization of large molecules is an active process that can be broadly categorized into several forms of endocytosis.[6][7][8] For a molecule with the characteristics of this compound, the following pathways are the most likely candidates for cellular entry.

Pinocytosis: The "Cell Drinking" Gateway

Pinocytosis, or "cell drinking," is a form of endocytosis that involves the non-specific uptake of extracellular fluid and dissolved solutes.[1][9] This process is considered a likely candidate for the cellular uptake of PEGylated proteins.[2] Pinocytosis can be further subdivided into macropinocytosis and micropinocytosis, with the former involving the formation of large, irregular vesicles and the latter involving smaller vesicles.

Receptor-Mediated Endocytosis: A Specific Entry Route

While PEGylation is designed to minimize non-specific interactions, the protein component of this compound (superoxide dismutase) could potentially interact with cell surface receptors, leading to receptor-mediated endocytosis. This is a highly specific process where the binding of a ligand to its receptor triggers the formation of a clathrin-coated pit, which then invaginates to form a vesicle.[6] The existence of specific receptors for superoxide dismutase is not well-established, but this remains a theoretical possibility.

Clathrin- and Caveolae-Independent Endocytosis

Cells possess additional endocytic pathways that are independent of the coat proteins clathrin and caveolin. These pathways are less well-characterized but are known to internalize a variety of molecules.

Quantitative Analysis of Cellular Uptake

The following table summarizes the key features of the putative endocytic pathways for a large, PEGylated protein.

| Endocytic Pathway | Key Features | Vesicle Size | Cargo Specificity | Energy Dependence | Putative Role in this compound Uptake |

| Macropinocytosis | Formation of large, irregular vesicles (macropinosomes); actin-dependent ruffling of the plasma membrane. | > 200 nm | Non-specific | Yes | A potential pathway for non-specific bulk uptake. |

| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits and vesicles; initiated by ligand-receptor binding.[6] | 50 - 150 nm | Specific | Yes | Possible if superoxide dismutase interacts with a specific cell surface receptor. |

| Caveolae-Mediated Endocytosis | Flask-shaped invaginations of the plasma membrane rich in caveolin; involved in signal transduction. | 50 - 80 nm | Can be specific or non-specific | Yes | Less likely for large proteins, but cannot be entirely ruled out. |

| Clathrin- and Caveolae-Independent Endocytosis | A heterogeneous group of pathways that do not rely on clathrin or caveolin. | Variable | Variable | Yes | A possible alternative route of entry. |

Visualizing the Pathways and Workflows

To better understand the complex processes of cellular uptake, the following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow.

Caption: Putative cellular uptake and intracellular trafficking pathways for a large PEGylated protein.

Caption: General experimental workflow for investigating cellular uptake of a PEGylated protein.

Detailed Experimental Protocols

The investigation of cellular uptake mechanisms requires a combination of quantitative and qualitative techniques. Below are detailed methodologies for key experiments.

Labeling of this compound

Objective: To conjugate a fluorescent dye to this compound for visualization and quantification of cellular uptake.

Materials:

-

This compound

-

Fluorescent dye with an amine-reactive group (e.g., NHS-ester of Alexa Fluor 488)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column

Protocol:

-

Dissolve this compound in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.

-

Add the fluorescent dye to the this compound solution at a molar ratio of 10:1 (dye:protein).

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

-

Stop the reaction by adding a quenching agent (e.g., hydroxylamine).

-

Remove the unreacted dye by dialysis against PBS overnight at 4°C, with several buffer changes.

-

Further purify the labeled this compound using a size-exclusion chromatography column to separate the labeled protein from any remaining free dye.

-

Determine the degree of labeling by measuring the absorbance of the protein and the dye at their respective maximum wavelengths.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

Fluorescently labeled this compound

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight (for adherent cells).

-

Wash the cells with pre-warmed PBS.

-

Add fresh, serum-free medium containing various concentrations of fluorescently labeled this compound to the cells.

-

Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C and 5% CO2.

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

For adherent cells, detach them using Trypsin-EDTA.

-

Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized this compound.

Confocal Microscopy for Visualization of Uptake and Intracellular Localization

Objective: To visualize the cellular uptake and determine the subcellular localization of fluorescently labeled this compound.

Materials:

-

Cells grown on glass coverslips

-

Fluorescently labeled this compound

-

Hoechst 33342 (for nuclear staining)

-

Lysosomal, endosomal, or other organelle-specific fluorescent trackers

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal laser scanning microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with fluorescently labeled this compound as described in the flow cytometry protocol.

-

At the end of the incubation period, wash the cells with PBS.

-

(Optional) Incubate the cells with organelle-specific trackers according to the manufacturer's instructions.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and stain the nuclei with Hoechst 33342.

-

Mount the coverslips on glass slides using an appropriate mounting medium.

-

Image the cells using a confocal microscope, acquiring images in the channels corresponding to the this compound label, the nuclear stain, and any organelle trackers.

-

Analyze the images for the presence of intracellular fluorescence and its colocalization with specific organelles.

Use of Endocytic Inhibitors to Elucidate Uptake Pathways

Objective: To identify the specific endocytic pathway(s) involved in the uptake of this compound.

Materials:

-

Cells

-

Fluorescently labeled this compound

-

A panel of endocytic inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein or filipin for caveolae-mediated endocytosis, amiloride for macropinocytosis).

-

Flow cytometer or fluorometer

Protocol:

-

Pre-treat the cells with a specific endocytic inhibitor at a pre-determined, non-toxic concentration for 30-60 minutes.

-

In the continued presence of the inhibitor, add fluorescently labeled this compound to the cells.

-

Incubate for a defined period (e.g., 2 hours).

-

Wash the cells and quantify the uptake using flow cytometry or by lysing the cells and measuring the fluorescence in a plate reader.

-

Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Conclusion

While the primary therapeutic action of this compound is in the extracellular environment, a thorough understanding of its potential cellular interactions is essential for a complete safety and efficacy profile. The cellular uptake of a large, PEGylated protein like this compound is likely a complex process mediated by one or more endocytic pathways. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to investigate these mechanisms. Elucidating the specific pathways of cellular entry and the subsequent intracellular fate of this compound will provide valuable insights into its overall biological activity and potential off-target effects.

References

- 1. Endocytosis - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Endocytosis and Exocytosis | Biology for Majors I [courses.lumenlearning.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. bio.libretexts.org [bio.libretexts.org]

Pegorgotein: A Technical Guide to Its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegorgotein, a polyethylene glycol-conjugated form of superoxide dismutase (PEG-SOD), is a long-acting enzymatic therapeutic designed to combat oxidative stress by scavenging superoxide radicals. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways it modulates.

Introduction to this compound and Oxidative Stress

Oxidative stress arises from an overabundance of ROS, such as the superoxide anion (O₂⁻), which can inflict damage upon cellular lipids, proteins, and DNA.[1] This damage is implicated in the pathophysiology of numerous chronic and acute diseases.[2][3] The endogenous defense against superoxide is the enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide.[4] this compound is a biopharmaceutical that mimics the function of endogenous SOD. It is classified as a free radical scavenger.[5] The conjugation of polyethylene glycol (PEG) to the SOD enzyme enhances its plasma half-life and reduces its immunogenicity, thereby improving its therapeutic potential.[6]

Mechanism of Action: Mitigating Oxidative Stress

The primary mechanism by which this compound mitigates oxidative stress is through its potent and specific superoxide scavenging activity. By catalyzing the dismutation of the superoxide anion, this compound prevents its downstream pathological effects.

Core Enzymatic Reaction

The fundamental reaction catalyzed by the SOD component of this compound is:

2O₂⁻ + 2H⁺ → H₂O₂ + O₂

This reaction neutralizes the highly reactive superoxide radical, converting it into less reactive hydrogen peroxide, which is subsequently detoxified by other cellular enzymes like catalase and glutathione peroxidase.[1][4]

Modulation of Signaling Pathways

Beyond direct radical scavenging, the reduction of superoxide levels by this compound can influence key intracellular signaling pathways implicated in inflammation and cellular defense.

Superoxide is known to activate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][7] NF-κB is typically sequestered in the cytoplasm by its inhibitor, IκB-α. Oxidative stress can lead to the degradation of IκB-α, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. SOD mimetics have been shown to prevent the degradation of IκB-α, thereby inhibiting NF-κB activation and subsequent inflammation.[5][7]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol-superoxide dismutase inhibits lipid peroxidation in hepatic ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superoxide potentiates NF-kappaB activation and modulates endotoxin-induced cytokine production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunogenicity of Pegorgotein Versus Native Superoxide Dismutase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of therapeutic proteins with polyethylene glycol (PEG), known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. A primary advantage of this modification is the reduction of the protein's immunogenicity. This technical guide provides an in-depth analysis of the immunogenicity of pegorgotein (PEG-superoxide dismutase) in comparison to its native, unmodified form, superoxide dismutase (SOD).

This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols for assessing immunogenicity, and illustrates the underlying immunological signaling pathways. The evidence presented herein demonstrates that while PEGylation significantly reduces the immunogenic potential of the core SOD protein, it can introduce a new antigenic component in the form of the PEG moiety itself. A thorough understanding of these distinct immune responses is critical for the successful clinical development of this compound and other PEGylated biologics.

Comparative Immunogenicity: Quantitative Data

The conjugation of polyethylene glycol to superoxide dismutase has been shown to markedly decrease its immunogenicity. This is primarily attributed to the steric hindrance provided by the PEG chains, which masks the protein's epitopes from recognition by the host immune system.

A pivotal study in a murine model provides a direct quantitative comparison of the antibody response to native SOD and this compound. The findings clearly illustrate the significant reduction in immunogenicity afforded by PEGylation.

| Antigen | Relative Antibody Titer (% of Native SOD) | Reference |

| Native Superoxide Dismutase (SOD) | 100% | |

| This compound (PEG-SOD) | 0.03% - 0.07% |

Table 1: Comparison of Antibody Titers Against Native SOD and this compound in Mice.

While the protein component of this compound exhibits reduced immunogenicity, the PEG moiety itself can elicit an immune response, leading to the formation of anti-PEG antibodies. The incidence and clinical significance of anti-PEG antibodies have been observed in studies of various PEGylated therapeutics. For instance, in clinical trials of pegloticase, a different PEGylated enzyme, a significant percentage of patients developed anti-PEG antibodies, which was associated with a loss of therapeutic response.[1]

Experimental Protocols

A tiered approach is typically employed to evaluate the immunogenicity of therapeutic proteins, involving screening, confirmation, and characterization of anti-drug antibodies (ADAs).[2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-SOD and Anti-PEG Antibodies

ELISA is the most common method for detecting and quantifying ADAs. Below are generalized protocols for detecting antibodies against the protein (SOD) and the PEG moiety.

-

Plate Coating: Coat a 96-well microplate with a solution of this compound and incubate.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., bovine serum albumin or non-fat dry milk).

-

Sample Incubation: Add diluted serum samples from immunized subjects to the wells and incubate.

-

Washing: Wash the plate to remove unbound antibodies.

-

Detection: Add biotinylated this compound to the wells. This will bind to the anti-SOD antibodies that have been captured on the plate, forming a "bridge".

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated this compound.

-

Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).

-

Readout: Measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is proportional to the amount of anti-SOD antibodies in the sample.

-

Plate Coating: Coat a 96-well microplate with a non-protein-conjugated PEG molecule (e.g., mPEG-amine) to specifically capture anti-PEG antibodies.

-

Blocking: Block non-specific binding sites as described above.

-

Sample Incubation: Add diluted serum samples and incubate.

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add an HRP-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP).

-

Substrate and Readout: Proceed as described for the anti-SOD ELISA.

In Vitro T-Cell Proliferation Assay

This assay assesses the potential for a therapeutic protein to induce a T-cell-dependent immune response.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Cell Labeling: Label the PBMCs with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Antigen Stimulation: Culture the labeled PBMCs in the presence of native SOD, this compound, or appropriate positive and negative controls.

-

Incubation: Incubate the cells for several days to allow for T-cell proliferation.

-

Flow Cytometry Analysis: Analyze the cells using flow cytometry. As T-cells proliferate, the CFSE dye is distributed equally among daughter cells, leading to a decrease in fluorescence intensity. The degree of proliferation is indicative of the immunogenic potential of the antigen.

Signaling Pathways in the Immune Response

The generation of an antibody response to a protein therapeutic can occur through two main pathways: T-cell dependent and T-cell independent.

T-Cell Dependent Immune Response to Native SOD

Native SOD, being a protein, is expected to elicit a classical T-cell dependent immune response. This pathway involves the uptake and processing of the protein by antigen-presenting cells (APCs), such as dendritic cells, and the subsequent presentation of peptide fragments on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. Activated T-helper cells then provide help to B-cells that have recognized the native SOD, leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-SOD antibodies (primarily IgG).

Caption: T-Cell Dependent Immune Response to Native SOD.

T-Cell Independent Immune Response to this compound (Anti-PEG)

The highly repetitive structure of the polyethylene glycol chains on this compound can, in some cases, lead to a T-cell independent immune response. This type of response is often elicited by polymeric antigens with repeating epitopes that can cross-link multiple B-cell receptors (BCRs) simultaneously. This strong BCR signaling can be sufficient to activate B-cells without the need for T-cell help. T-cell independent responses are typically characterized by the production of lower-affinity IgM antibodies and a weaker memory response.

Caption: T-Cell Independent Immune Response to the PEG Moiety.

Experimental Workflow for Comparative Immunogenicity Assessment

A comprehensive in vitro workflow to compare the immunogenicity of native SOD and this compound would involve assessing their interaction with key immune cells.